molecular formula C11H17NO8 B041462 (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate CAS No. 419563-22-7

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate

Cat. No. B041462
M. Wt: 291.25 g/mol
InChI Key: XSEHIOOHMZAFCV-IBSOYGIKSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as enantiopure cyclopentylamines, utilizes strategies like intramolecular cyclization to produce 2-oxabicyclo[2.2.1]heptane derivatives. These methodologies highlight the importance of stereocontrolled transformations from precursors like nitrohexofuranoses, indicating potential pathways for synthesizing the target molecule (Fernandez et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often involves rationalizing differences in reactivity and physical properties through computational studies and molecular mechanism-based calculations. Such analyses contribute to a deeper understanding of the compound's stereochemistry and its implications on reactivity and interactions (Fernandez et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of cyclopentylamine derivatives, closely related to the target molecule, involves key transformations such as cyclization and epimerization. These reactions are instrumental in achieving the desired stereochemistry and functionalization of the cyclopentane ring, which could be mirrored in the synthesis and modification of “(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate” (Fernandez et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on the compound might not be available, related research emphasizes the significance of these properties in the synthesis and application of similar molecules (Mahmoudian et al., 1992).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, define the compound's utility in synthesis and its potential as an intermediate in the production of more complex molecules. Studies on similar compounds offer insights into the strategies for manipulating the cyclopentane core's functional groups to achieve desired outcomes (Mahmoudian et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the available resources .

Future Directions

The future directions for the research and application of this compound are not provided in the available resources .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEHIOOHMZAFCV-IBSOYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431899
Record name (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate

CAS RN

419563-22-7
Record name (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-METHYL-4-AMINOCYCLOPENT-2-ENECARBOXYLATE,[L-(+)-TARTARIC ACID SALT
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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